

Oseltamivir acid-13C,d3 certificate of analysis

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Compound of Interest

Compound Name: Oseltamivir acid-13C,d3

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Technical Guide: Oseltamivir Acid-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **Oseltamivir Acid-13C,d3**, a stable isotope-labeled internal standard crucial for the accurate quantification of oseltamivir's active metabolite in pharmacokinetic and metabolic studies.

Certificate of Analysis (Representative Data)

The following tables summarize the typical data found on a Certificate of Analysis for Oseltamivir Acid-13C,d3.

Physicochemical Properties

Property	Specification	
Chemical Name	(3R,4R,5S)-4-(acetamido-1-13C-2,2,2-d3)-5- amino-3-(pentan-3-yloxy)cyclohex-1-ene-1- carboxylic acid[1]	
Molecular Formula	C ₁₃ ¹³ CH ₂₁ D ₃ N ₂ O ₄ [2][3]	
Molecular Weight	288.36 g/mol [2]	
Appearance	White to off-white solid	
Solubility	Soluble in Methanol, DMSO, Water	
Storage Conditions	Store at -20°C for long-term storage.[4]	



Analytical Specifications

Test	Method	Specification
Purity	HPLC	≥98.0%
Chemical Identity	¹ H NMR	Conforms to structure
Mass Identity	MS	Conforms to structure
Isotopic Purity (Chemical)	MS	≥99%
Isotopic Enrichment	MS	≥98% (for ¹³ C and D)

Experimental Protocols

Detailed methodologies for key analytical techniques used in the characterization and quantification of **Oseltamivir Acid-13C,d3** are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is commonly used for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices.[5] **Oseltamivir Acid-13C,d3** serves as an ideal internal standard for oseltamivir carboxylate.

Chromatographic Conditions:

Column: Zorbax SB-C18 (50x4.6mm, 3.5μm) or equivalent

Mobile Phase: A mixture of methanol and 0.1% formic acid (60:40, v/v)

Flow Rate: 0.7 mL/min

• Injection Volume: 10 μL

Column Temperature: 40°C

Mass Spectrometric Conditions:



- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Oseltamivir Carboxylate: m/z 285.1 → 138.1[5][6]
 - Oseltamivir Acid-13C,d3 (IS): m/z 289.2 → 138.3[5]
- Scan Range: 50–360 amu[5][6]

Sample Preparation (Solid Phase Extraction):

- Condition a solid phase extraction (SPE) cartridge with methanol followed by water.
- Load 300 μL of plasma sample onto the cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the analytes with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for determining the purity of Oseltamivir Acid-13C,d3.

Chromatographic Conditions:

- Column: Hypersil Gold C18 (or equivalent)
- Mobile Phase: Methanol and 0.1 M phosphate buffer (pH 2.5) (50:50)[7]
- Flow Rate: 1.0 mL/min[7]



• Detection Wavelength: 220 nm[7]

Injection Volume: 2 μL[8]

• Column Temperature: 30°C[8]

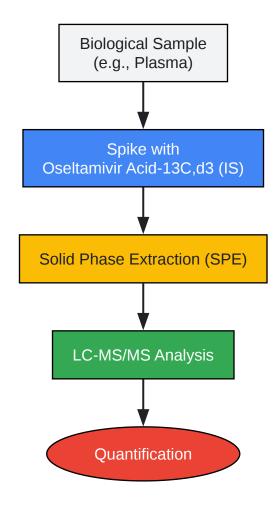
Visualizations

The following diagrams illustrate the metabolic pathway of oseltamivir and a typical analytical workflow.



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Metabolic conversion of Oseltamivir Phosphate to its active form.





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A typical workflow for quantification using an internal standard.

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